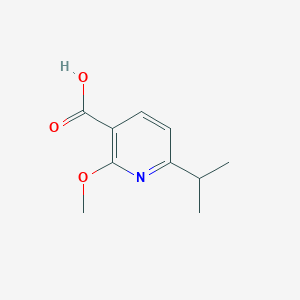

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is also known by its IUPAC name, 6-isopropyl-2-methoxynicotinic acid . This compound is characterized by its pyridine ring substituted with methoxy, isopropyl, and carboxylic acid groups.

Métodos De Preparación

The synthesis of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyridine with isopropyl bromide in the presence of a base to introduce the isopropyl group. This is followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Aplicaciones Científicas De Investigación

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and isopropyl groups may influence its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparación Con Compuestos Similares

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:

2-Methoxy-6-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.

2-Methoxy-6-ethylpyridine-3-carboxylic acid: Similar structure but with an ethyl group instead of an isopropyl group.

2-Methoxy-6-tert-butylpyridine-3-carboxylic acid: Similar structure but with a tert-butyl group instead of an isopropyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Actividad Biológica

2-Methoxy-6-propan-2-ylpyridine-3-carboxylic acid, also known by its CAS number 1256786-15-8, is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a propan-2-yl substituent on the pyridine ring, which may influence its pharmacological properties. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating inflammatory responses or oxidative stress levels in cells.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for neuroprotective effects against conditions like Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For example, it has been shown to mitigate cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents . This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Similar pyridine derivatives have been reported to exhibit inhibitory effects against a range of bacterial strains, indicating that this compound could be explored for its antibacterial properties .

Study 1: Neuroprotection in Cellular Models

A study conducted on SH-SY5Y cells demonstrated that treatment with this compound resulted in a significant reduction of cell death when exposed to hydrogen peroxide-induced oxidative stress. The compound increased cell viability by approximately 40% compared to untreated controls, highlighting its potential as a neuroprotective agent.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Hydrogen Peroxide | 20 |

| 2-Methoxy Compound | 60 |

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL for both strains, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 100 |

| Staphylococcus aureus | 100 |

Propiedades

IUPAC Name |

2-methoxy-6-propan-2-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILVYBPRPWBKEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.